3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one

Medicinal Chemistry Scaffold Design Kinase Inhibition

Researchers requiring matched negative controls for ROCK1 or PARP-1 assays face limited options: C-3 substituted isoquinolinones are absent from both established pharmacophore models. This compound (MW 242.27, logP 1.5) provides: • Structurally matched negative control for ROCK inhibitor studies (lacks β-aryl group causing >100-fold potency loss per Bosanac et al.) • Fragment-like probe for unbiased kinase/PARP binding pocket screening • ≥95% purity, gram-scale availability as starting material for C-4/5/6/7 functionalization libraries

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 69454-43-9
Cat. No. B2993159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one
CAS69454-43-9
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C14H14N2O2/c17-13-11-6-2-1-5-10(11)9-12(15-13)14(18)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)
InChIKeyJVHSQLGAGPPKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one: Core Identity and Procurement Profile


3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one is a synthetic heterocyclic small molecule (C₁₄H₁₄N₂O₂, MW 242.27 g/mol) consisting of a 1,2-dihydroisoquinolin-1-one core acylated at the C-3 position with a pyrrolidine amide [1]. It is classified as a 3-substituted isoquinolin-1(2H)-one derivative and is currently supplied as a research-grade building block (typical commercial purity ≥95%) for laboratory-scale investigation . The compound possesses one hydrogen-bond donor, two hydrogen-bond acceptors, a calculated logP of 1.5, and a topological polar surface area of 49.4 Ų, placing it within oral drug-like chemical space [1].

Fragment-like physicochemical profile (rule-of-three compliant)
Research-grade purity, batch-certified (HPLC-verified)
C-3 amide substitution distinct from direct amine analogs

Structural and Pharmacophoric Divergence from Generic Dihydroisoquinolinones


The 1,2-dihydroisoquinolin-1-one scaffold supports diverse biological activities—PARP inhibition, ROCK inhibition, and apoptosis induction—but the precise position and nature of the C-3 substituent fundamentally alter target engagement. 5-Aminoisoquinolin-1-one (5-AIQ), a prototypical PARP-1 inhibitor (IC₅₀ = 1.82 μM on human PARP-1), derives its activity from a C-5 amino group that occupies the nicotinamide-binding pocket, while the C-3 position remains unsubstituted [1][2]. Conversely, the ROCK inhibitor series described by Bosanac et al. (2010) requires a β-aryl-substituted pyrrolidine carboxamide at C-6 or C-7 for nanomolar potency (representative IC₅₀ = 0.56–6.69 nM on ROCK1) [3]. The target compound places a pyrrolidine-1-carbonyl group directly at C-3, a regioisomeric configuration that is not represented in either major chemotype, making pharmacological extrapolation from either series unreliable for procurement decisions .

5-AIQ PARP-1 inhibitor
C-5 amino substitution is essential; C-3 amide regioisomer may not reproduce PARP-1 inhibition
ROCK inhibitor series (Bosanac 2010)
Requires β-aryl at C-6/C-7; C-3 pyrrolidine-amide predicted to be a weak ROCK inhibitor
Pharmacological extrapolation
C-3 amide regioisomer diverges from both chemotypes; binding profile may not transfer directly

Quantitative Differentiation from Closest Structural Analogs


C-3 Amide vs. Direct Amine Substitution: Electronic and Topological Divergence

The target compound bears a pyrrolidine-1-carbonyl (amide) group at the C-3 position of the isoquinolin-1-one core, distinguishing it from the 3-(N-ethylanilino) analog (CAS not available; BindingDB BDBM71415) and the 3-(dimethylamino) analog [1]. The carbonyl insertion between the pyrrolidine ring and the core increases the rotatable bond count from 0 (direct amine-linked) to 1, alters the hydrogen-bond acceptor vector, and raises the calculated logP from approximately 1.2 (3-pyrrolidin-1-yl analog, C₁₃H₁₄N₂O) to 1.5, indicating moderately higher lipophilicity [2]. This regioisomeric switch converts the C-3 substituent from an electron-donating amine to an electron-withdrawing amide, which is expected to modulate the reactivity of the lactam NH and the electrophilicity of the C-1 carbonyl in target binding .

C-3 amide vs amine Class-level inference
Δ rotatable bonds +1, Δ XLogP +0.3, Δ TPSA +17 Ų
Electronic and topological differentiation from direct amine analogs
Computed properties; binding relevance requires validation
Medicinal Chemistry Scaffold Design Kinase Inhibition

Absence of C-4 Aryl Substitution Distinguishes from Potent ROCK Inhibitors

The closest commercially cataloged analog, 1-(1-oxo-4-p-tolyl-1,2-dihydro-isoquinoline-3-carbonyl)-pyrrolidine (CAS 69454-50-8), incorporates a p-tolyl group at the C-4 position that is absent in the target compound [1]. In the broader ROCK inhibitor patent literature (US9458110, US9914740), β-aryl-substituted pyrrolidine 2H-isoquinolin-1-ones achieve ROCK1 IC₅₀ values as low as 0.56–6.69 nM, with the aryl group identified as essential for potency; removal of this substituent results in >100-fold loss of activity [2][3]. The target compound lacks this critical hydrophobic aryl motif and is therefore predicted to be a weak ROCK inhibitor, making it a useful negative-control scaffold or a starting point for fragment-based optimization rather than a direct ROCK tool compound.

ROCK1 potency gap Class-level inference
Estimated >100-fold lower potency vs. β-aryl ROCK inhibitors (IC₅₀ 0.56–6.69 nM)
C-4 substitution essential for nanomolar ROCK1 inhibition
SAR from Bosanac et al. 2010; direct testing needed
ROCK Inhibition Cardiovascular Research Kinase Selectivity

Certified Purity and Analytical Tractability vs. Uncharacterized Alternatives

The target compound is available from multiple independent suppliers with a minimum certified purity of 95% . In contrast, the structurally related 3-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 135709-66-9, the fully saturated analog) and its hydrochloride salt (CAS 135709-67-0) are predominantly offered through custom synthesis services without batch-certified purity specifications, introducing variability in procurement quality for assay-dependent applications [1]. The unsaturated 1,2-dihydro core of the target compound provides a planar, conjugated system suitable for UV detection and crystallographic studies, whereas the tetrahydro analog's flexible, non-chromophoric scaffold complicates analytical characterization and may exhibit different solubility and stability profiles.

Purity & analytics Supporting evidence
≥95% HPLC-verified purity; UV-active chromophore
Batch-certified quality vs. uncharacterized tetrahydro analog
Multiple suppliers; tetrahydro analog lacks purity specs
Chemical Procurement Assay Reproducibility Quality Control

Fragment-Like Profile Differentiates from Larger Isoquinolinone Derivatives

With a molecular weight of 242.27 Da, XLogP3 of 1.5, and only one rotatable bond, the target compound resides within recognized fragment-like chemical space (MW < 300, logP ≤ 3, rotatable bonds ≤ 3) [1]. This contrasts with more elaborated isoquinolinone-based tool compounds such as the ROCK inhibitor series (MW > 400) [2] and 6,7-dimethoxy-2-(2-methylpropyl)-4-(pyrrolidine-1-carbonyl)isoquinolin-1-one (MW 358.4) [3]. The lower molecular complexity and favorable ligand efficiency metrics (LE estimated at >0.3 kcal/mol per heavy atom for any target with IC₅₀ < 100 μM) make the compound suitable as a fragment hit for NMR-based or SPR-based screening campaigns, where larger analogs would exhibit problematic non-specific binding or solubility limitations.

Fragment-like MW Class-level inference
MW 242.27 Da; Δ −158 Da vs. ROCK series, Δ −116 Da vs. 6,7-dimethoxy analog
Fragment chemical space for NMR/SPR screening suitability
Computed LE >0.3 for IC₅₀
Fragment-Based Drug Discovery Lead Optimization Drug-Likeness

Procurement-Relevant Application Scenarios


Fragment-Based Screening Library for Kinase or PARP Active Sites

The compound's fragment-like physicochemical profile (MW 242.27, XLogP3 1.5) and the C-3 amide pharmacophore make it an appropriate entry for fragment libraries designed to probe the adenine- or nicotinamide-binding pockets of kinases and PARP enzymes . Unlike the larger 4-aryl-substituted ROCK inhibitors, this compound's minimal substitution pattern allows for unbiased fragment screening where the isoquinolinone core can be identified as a hit and subsequently elaborated through structure-guided design [1].

Negative Control for ROCK and PARP Inhibitor Studies

SAR data from the Bosanac et al. (2010) ROCK inhibitor series demonstrates that the absence of a β-aryl substituent results in >100-fold loss of ROCK1 potency [1]. The target compound, lacking any C-4 or C-6/C-7 substitution, is predicted to be a weak ROCK inhibitor and can serve as a structurally matched negative control in ROCK1/ROCK2 biochemical and cellular assays. Similarly, its C-3 amide substitution pattern is absent from all known PARP-1 pharmacophore models, making it a suitable control for PARP inhibitor selectivity profiling [2].

Synthetic Intermediate for Parallel Library Synthesis

The unsubstituted aromatic ring of the isoquinolinone core provides multiple vectors for late-stage functionalization (C-4, C-5, C-6, C-7). The target compound, available in gram quantities at ≥95% purity from multiple vendors , is a practical starting material for generating focused libraries via electrophilic aromatic substitution, cross-coupling, or directed C–H activation, enabling systematic exploration of SAR around the dihydroisoquinolinone scaffold without the need for de novo core synthesis [3].

Crystallographic Soaking for Target Identification

The planar, UV-active dihydroisoquinolinone core facilitates detection in crystallographic soaking experiments. Structurally related 2H-isoquinolin-1-one ligands have been successfully co-crystallized with ROCK1 (PDB 3NDM) and tankyrase 2 (PDB 4UVX), demonstrating the scaffold's suitability for X-ray crystallography [1][4]. The target compound's low molecular weight and modest lipophilicity reduce the risk of non-specific aggregation that can confound crystallographic interpretation with larger, more hydrophobic ligands.

Application
Selection Property
Validation Focus
Fragment-based library screening (kinase/PARP)
Fragment-like physicochemical profile
Unbiased hit identification; core elaboration potential
Negative control for ROCK/PARP inhibitor assays
C-3 amide substitution; absence of β-aryl motif
ROCK1/ROCK2 and PARP-1 selectivity profiling
Synthetic intermediate for focused library synthesis
Multiple functionalization vectors (C-4,5,6,7)
Electrophilic substitution or cross-coupling feasibility
Crystallographic soaking for target identification
Planar, UV-active core; low lipophilicity
Co-crystallization potential (ROCK1/tankyrase templates)
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